molecular formula C24H27ClFN3O3S B2733116 4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932291-30-0

4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide

Cat. No.: B2733116
CAS No.: 932291-30-0
M. Wt: 492.01
InChI Key: QYVDUEAGMMJCKI-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:

  • 1-(2-Chloro-4-fluorobenzyl) substitution: Introduces electron-withdrawing halogens (Cl, F) at the benzyl group, enhancing metabolic stability and influencing target binding.
  • 3-(Methylcyclohexane) linkage: A cyclohexane ring at position 3, substituted at position 4 with an N-isopropylcarboxamide group. This moiety likely modulates lipophilicity and conformational flexibility.

Properties

IUPAC Name

4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN3O3S/c1-14(2)27-22(30)16-5-3-15(4-6-16)12-29-23(31)21-20(9-10-33-21)28(24(29)32)13-17-7-8-18(26)11-19(17)25/h7-11,14-16H,3-6,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVDUEAGMMJCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a complex organic molecule with potential biological activities that make it of interest in medicinal chemistry. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H30ClFN3O4SC_{26}H_{30}ClFN_{3}O_{4}S with a molecular weight of 524.0 g/mol. The structure comprises a thienopyrimidine core, a benzamide moiety, and an isopropyl group attached to a cyclohexanecarboxamide.

PropertyValue
Molecular FormulaC26H30ClFN3O4S
Molecular Weight524.0 g/mol
IUPAC NameThis compound
InChI KeyAEWNGAPISCFMTH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies suggest that thienopyrimidine derivatives can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes .
  • Receptor Modulation: The presence of functional groups allows the compound to bind to various receptors, potentially modulating signaling pathways relevant to disease states.

Anticancer Activity

Recent studies have explored the anticancer potential of thienopyrimidine derivatives. For example:

  • Case Study: A derivative similar to the compound was evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Research Findings: In vitro studies demonstrated that compounds with similar structures inhibited COX-2 and LOX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The biological activity extends to antimicrobial properties:

  • Study Results: Compounds derived from thienopyrimidine frameworks exhibited antibacterial effects against various strains, indicating their potential use in developing new antibiotics .

Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerCytotoxicity in MCF-7 cells (IC50: X μM)
Anti-inflammatoryCOX-2 inhibition (IC50: Y μM)
AntimicrobialBacterial inhibition against strain Z

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s thieno[3,2-d]pyrimidine-2,4-dione core distinguishes it from analogues with pyrazolo-pyrimidine (e.g., Example 53 in ) or pyrrole-carboxamide (e.g., DM-11 in ) backbones. The thiophene fusion may enhance π-π stacking interactions compared to oxygen-containing chromen systems (e.g., ’s Example 53) .

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 2-Chloro-4-fluorobenzyl, N-isopropylcarboxamide, methylcyclohexane ~495 (estimated) High lipophilicity (predicted)
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl, 2-fluoro-N-isopropylbenzamide 589.1 MP: 175–178°C, moderate solubility
DM-11 () Pyrrole-carboxamide 2,4-Dichlorobenzyl, 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl ~470 (estimated) Flexible carboxamide linker
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide () Cyclohexanecarboxamide 2,3-Dichloro-4-hydroxyphenyl, methylcyclohexane ~318 (estimated) Polar hydroxyl group enhances solubility
Key Observations:
  • Halogenation : The target’s 2-chloro-4-fluorobenzyl group balances electronegativity and steric bulk, whereas DM-11’s 2,4-dichlorobenzyl may increase hydrophobicity .
  • Carboxamide Groups : The N-isopropyl substituent in the target compound likely enhances lipophilicity compared to DM-11’s pyridin-3-ylmethyl group or Example 53’s isopropylbenzamide .
  • Cyclohexane vs.

Physicochemical Properties

  • Melting Point : Example 53 (175–178°C) suggests crystalline stability, while the target compound’s melting point remains uncharacterized.
  • Solubility: The hydroxyl group in ’s compound improves aqueous solubility compared to the target’s halogenated, non-polar substituents .

Research Implications and Limitations

  • Knowledge Gaps: Biological activity data (e.g., IC50, binding affinity) for the target compound is absent in the provided evidence, limiting functional comparisons.

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